4-bromo-1-tosyl-1H-pyrazole
Overview
Description
4-Bromo-1-tosyl-1H-pyrazole is a pyrazole derivative . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of 4-bromo-1-tosyl-1H-pyrazole involves blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI) . The blocked adducts were characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .Molecular Structure Analysis
The molecular structure of 4-bromo-1-tosyl-1H-pyrazole can be found in various databases . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported .Chemical Reactions Analysis
4-Bromo-1-tosyl-1H-pyrazole is reported to react with titanium tetrachloride to afford binary adducts . It is also involved in various chemical reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes, and hydrazine monohydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-1-tosyl-1H-pyrazole can be found in various databases . It has a molecular weight of 146.97 g/mol .Scientific Research Applications
Synthesis of Bipyrazoles
4-bromo-1-tosyl-1H-pyrazole: can serve as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are an important class of compounds with various applications in coordination chemistry and materials science due to their ability to act as bridging ligands .
Pharmaceutical Compound Synthesis
This compound may be utilized in the synthesis of various pharmaceutical and biologically active compounds. For instance, it could be used to create inhibitors that target specific enzymes or receptors within biological systems .
Preparation of Solid Hexacoordinate Complexes
The bromo and tosyl groups present in 4-bromo-1-tosyl-1H-pyrazole make it a suitable candidate for reacting with metal centers to form solid hexacoordinate complexes, which have potential uses in catalysis and molecular recognition .
Biological Activity Studies
Pyrazole derivatives are known for their biological activities. The specific structure of 4-bromo-1-tosyl-1H-pyrazole could be explored for its effects on cellular processes such as cell cycle regulation, apoptosis, and DNA damage response .
Advanced Material Development
The unique properties of pyrazole derivatives make them suitable for the development of advanced materials with specific electronic or photonic properties. The tosyl group in particular could be used to modify surface characteristics or enhance stability .
Synthesis of Fluorinated Pyrazoles
The compound might be involved in methodologies for synthesizing fluorinated pyrazoles, which are valuable in medicinal chemistry due to their increased metabolic stability and bioavailability .
Innovative Pyrazole Derivatives
Finally, 4-bromo-1-tosyl-1H-pyrazole could be used as an intermediate in the synthesis of innovative pyrazole derivatives with potential applications in drug discovery and development .
Safety and Hazards
Future Directions
4-Bromo-1-tosyl-1H-pyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may be used as a starting material in the synthesis of 1,4′-bipyrazoles. 4-Bromo-1-tosyl-1H-pyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
Mechanism of Action
Target of Action
The primary target of 4-bromo-1-tosyl-1H-pyrazole is liver alcohol dehydrogenase . Alcohol dehydrogenase is an enzyme that plays a crucial role in the metabolism of alcohols in the liver .
Mode of Action
4-Bromo-1-tosyl-1H-pyrazole acts as an inhibitor of liver alcohol dehydrogenase . By binding to this enzyme, it prevents the normal metabolic breakdown of alcohol in the liver, leading to changes in alcohol metabolism in the body .
Biochemical Pathways
The inhibition of liver alcohol dehydrogenase by 4-bromo-1-tosyl-1H-pyrazole affects the alcohol metabolism pathway . This can lead to an accumulation of alcohol in the body, potentially resulting in increased intoxication and other health effects .
Result of Action
The inhibition of liver alcohol dehydrogenase by 4-bromo-1-tosyl-1H-pyrazole can lead to changes in the body’s handling of alcohol. This can result in increased blood alcohol levels and potentially enhanced effects of alcohol. It may also impact the body’s ability to metabolize other substances that are broken down by this enzyme .
Action Environment
The action of 4-bromo-1-tosyl-1H-pyrazole can be influenced by various environmental factors. For example, the presence of other substances that are metabolized by liver alcohol dehydrogenase could potentially affect the efficacy of this compound. Additionally, factors such as the individual’s overall health, liver function, and genetic makeup could also influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKOINRPMVFMFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554844 | |
Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116228-41-2 | |
Record name | 4-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116228-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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